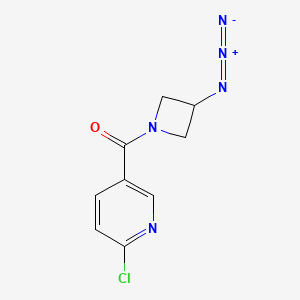

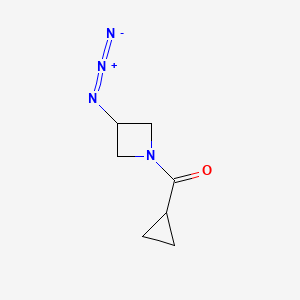

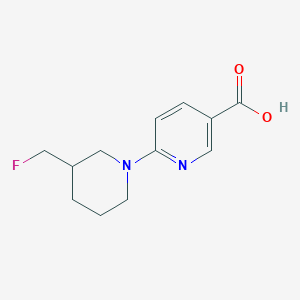

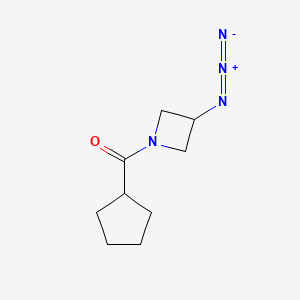

![molecular formula C11H20N4O B1476271 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane CAS No. 2097983-07-6](/img/structure/B1476271.png)

9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane

Vue d'ensemble

Description

Spirocyclic compounds, such as 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane, are a class of organic compounds characterized by rings of atoms connected through a single atom . They are often used in medicinal chemistry due to their complex and rigid structures, which can interact with biological targets in unique ways .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves the formation of a new ring through a cyclization reaction . The specific synthesis pathway for 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of spirocyclic compounds is defined by the spiro atom, which forms the junction of two or more rings . In the case of 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane, the spiro atom would be the atom connecting the 9-membered and 11-membered rings.Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds can be quite diverse, depending on the functional groups present in the molecule . Without specific information on 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For example, undecane, a related compound, is a flammable liquid with a molecular weight of 156.3083 .Applications De Recherche Scientifique

Synthetic Approaches to Spiroaminals

The 1-oxa-9-azaspiro[5.5]undecane and related structures are key components in compounds that exhibit significant biological activities. These compounds present challenging targets for chemical synthesis due to their complex spiroaminal structures. Different strategies have been developed for their synthesis, highlighting their potential in scientific research beyond their biological activities (Sinibaldi & Canet, 2008).

Exploration in Antibacterial Agents

Spirocyclic derivatives of ciprofloxacin were synthesized using 1-oxa-9-azaspiro[5.5]undecane, showcasing a narrow activity spectrum but distinct activity against specific gram-negative and gram-positive bacterial strains. This research demonstrates the utility of incorporating the 1-oxa-9-azaspiro[5.5]undecane structure into antibiotics to target particular bacterial infections (Lukin et al., 2022).

Enhanced Reactivity in Chemical Reactions

The 9-oxa-1,5-dithiaspiro[5.5]undecane and related compounds have shown enhanced reactivity and broad substrate scope in Castagnoli-Cushman reactions with imines. This highlights the role of the periphery in these spiro compounds in enhancing their chemical reactivity and potential applications in synthetic organic chemistry (Rashevskii et al., 2020).

Electrocatalytic Oxidation and Asymmetric Synthesis

The modification of electrodes with 1-azaspiro[5.5]undecane N-oxyl for electrocatalytic oxidation of diols yielded optically active lactones, demonstrating the compound's utility in asymmetric synthesis and electrochemistry (Kashiwagi et al., 2003).

Prins Cascade Cyclization

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, illustrating the compound's potential in creating complex molecular structures with significant biological relevance (Reddy et al., 2014).

Mécanisme D'action

Target of action

Compounds like “9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane” often interact with proteins or enzymes in the body, which can influence various biological processes. The specific target would depend on the structure of the compound and its chemical properties .

Mode of action

The compound could interact with its target through various mechanisms, such as binding to a specific site on the protein or enzyme, which could alter its function. This could lead to changes in cellular processes .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular function .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-(2-azidoethyl)-1-oxa-9-azaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c12-14-13-6-9-15-7-4-11(5-8-15)3-1-2-10-16-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSIKMCMQZHTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCN(CC2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.